2-Methyl-1,4-bis(trimethylsiloxy)benzene

Vue d'ensemble

Description

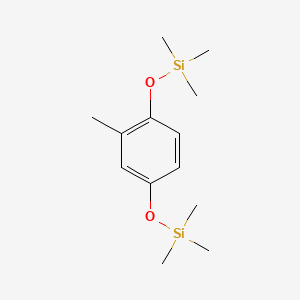

2-Methyl-1,4-bis(trimethylsiloxy)benzene is an organosilicon compound with the molecular formula C13H24O2Si2 and a molecular weight of 268.51 g/mol . This compound is characterized by the presence of two trimethylsiloxy groups attached to a benzene ring, with a methyl group at the 2-position. It is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 2-Methyl-1,4-bis(trimethylsiloxy)benzene typically involves the reaction of 2-methyl-1,4-dihydroxybenzene with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial production methods for this compound are not well-documented, but the laboratory synthesis route can be scaled up for larger production. The key steps involve:

Starting Material: 2-Methyl-1,4-dihydroxybenzene.

Reagent: Trimethylsilyl chloride.

Catalyst/Base: Pyridine.

Reaction Conditions: Room temperature, inert atmosphere.

Purification: Column chromatography or recrystallization.

Analyse Des Réactions Chimiques

2-Methyl-1,4-bis(trimethylsiloxy)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones under specific conditions.

Reduction: Reduction reactions can convert the compound back to its hydroxy form.

Substitution: The trimethylsiloxy groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of functionalized benzene derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Precursor for Organosilicon Compounds

- 2-Methyl-1,4-bis(trimethylsiloxy)benzene serves as a valuable precursor in the synthesis of more complex organosilicon compounds. It can undergo various chemical transformations, including oxidation to form quinone derivatives, which are crucial intermediates in organic synthesis.

Silicon-Based Materials

- The compound is utilized in the development of silicon carbide (SiC) coatings through plasma-assisted chemical vapor deposition (CVD). This application is particularly significant in the electronics and materials science sectors, where SiC is valued for its thermal stability and electrical properties.

Biomedical Applications

Drug Delivery Systems

- Research indicates potential applications in drug delivery systems due to its stability and reactivity. The silicon-oxygen bonds formed by this compound enhance its compatibility with biological systems, making it a candidate for further exploration in biomedical engineering.

Silicon-Based Biochemistry

- The compound is also investigated within the realm of silicon-based biochemistry. Studies focus on how silicon compounds can influence biological processes, potentially leading to innovative therapeutic approaches.

Material Science

High-Performance Polymers

- In material science, this compound contributes to the formulation of high-performance polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for advanced applications in aerospace and automotive industries.

Coatings and Sealants

- The compound’s properties are exploited in the production of coatings and sealants that require enhanced durability and resistance to environmental factors. Its ability to form robust silicon-oxygen networks contributes to the longevity and performance of these materials.

Analytical Chemistry

Quantitative NMR Spectroscopy

- In analytical chemistry, this compound is used as a secondary standard in quantitative nuclear magnetic resonance (qNMR) spectroscopy. Its well-defined chemical shift allows for accurate quantification of other analytes in complex mixtures, enhancing the reliability of analytical results.

Safety Considerations

While this compound has numerous applications, safety data indicates that it may cause skin and eye irritation. Appropriate handling precautions should be observed when working with this compound in laboratory settings .

Mécanisme D'action

The mechanism of action of 2-Methyl-1,4-bis(trimethylsiloxy)benzene involves its ability to form stable silicon-oxygen bonds. This stability makes it an excellent candidate for use in various chemical reactions and industrial applications. The compound can interact with other molecules through its trimethylsiloxy groups, facilitating the formation of new chemical bonds and structures .

Comparaison Avec Des Composés Similaires

Similar compounds to 2-Methyl-1,4-bis(trimethylsiloxy)benzene include:

1,4-Bis(trimethylsilyl)benzene: Lacks the methyl group at the 2-position, making it less reactive in certain chemical reactions.

1,2-Bis(trimethoxysilyl)ethane: Contains ethane instead of benzene, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs.

Activité Biologique

2-Methyl-1,4-bis(trimethylsiloxy)benzene (CAS No. 78018-53-8) is a siloxane compound known for its unique chemical structure, which includes two trimethylsiloxy groups attached to a methyl-substituted benzene ring. This compound has garnered attention in various fields, including materials science and medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C13H24O2Si2

- Molecular Weight : 268.50 g/mol

- InChI Key : IPYOHMJSEPFQSQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with biological membranes and proteins. The trimethylsiloxy groups enhance the compound's hydrophobic properties, allowing it to penetrate lipid bilayers effectively. This characteristic may influence various cellular processes, including:

- Cell Membrane Interaction : The compound's hydrophobic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability.

- Enzyme Modulation : Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity

In vitro assays have evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicate that it can induce apoptosis in certain cancer cells while exhibiting lower toxicity towards normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| L929 (Normal Fibroblast) | >100 |

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against multidrug-resistant bacterial strains. The compound was found to disrupt bacterial cell membranes, leading to cell lysis. -

Cytotoxicity Assessment :

In a research article from Cancer Letters, the cytotoxic effects of this compound were assessed on various cancer cell lines. The findings suggested a mechanism involving oxidative stress induction and mitochondrial dysfunction as key pathways leading to apoptosis.

Propriétés

IUPAC Name |

trimethyl-(2-methyl-4-trimethylsilyloxyphenoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2Si2/c1-11-10-12(14-16(2,3)4)8-9-13(11)15-17(5,6)7/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYOHMJSEPFQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507065 | |

| Record name | [(2-Methyl-1,4-phenylene)bis(oxy)]bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78018-53-8 | |

| Record name | [(2-Methyl-1,4-phenylene)bis(oxy)]bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.